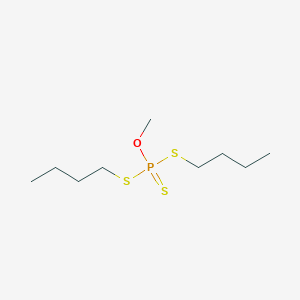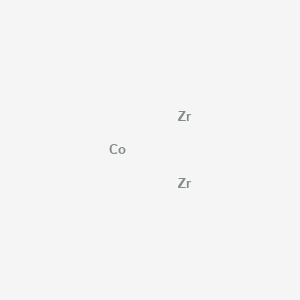
Cobalt--zirconium (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–zirconium (1/2) is an intermetallic compound composed of cobalt and zirconium in a 1:2 ratio. This compound is known for its unique magnetic properties and is part of a broader class of materials that are being explored for various high-tech applications. The cobalt–zirconium system is particularly significant in the development of non-rare-earth permanent magnets, which are essential for high-temperature applications .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt–zirconium compounds can be synthesized using various methods, including vacuum induction melting, melt-spinning, and subsequent annealing processes. For instance, cobalt–zirconium boride alloys can be prepared by melting the constituent elements in a copper boat under vacuum conditions, followed by rapid solidification using a melt-spinning technique . The optimal conditions for forming a single-phase cobalt–zirconium compound involve a wheel speed of 40 m/s during the melt-spinning process .
Industrial Production Methods
Industrial production of cobalt–zirconium compounds typically involves high-temperature processes to ensure the proper mixing and alloying of the elements. The use of vacuum conditions is crucial to prevent oxidation and contamination. The resulting alloys are then subjected to various heat treatments to achieve the desired microstructure and magnetic properties .
化学反应分析
Types of Reactions
Cobalt–zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium compounds can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cobalt–zirconium compounds can lead to the formation of cobalt oxides and zirconium oxides .
科学研究应用
Cobalt–zirconium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Magnetic Materials: These compounds are used in the development of non-rare-earth permanent magnets, which are essential for high-temperature applications.
Biomedical Applications: Zirconium-based compounds, including cobalt–zirconium, are explored for their potential use in drug delivery and as antimicrobial agents.
Nanomaterials: Cobalt–zirconium compounds are used in the synthesis of nanomaterials with unique magnetic and catalytic properties.
作用机制
The mechanism of action of cobalt–zirconium compounds is primarily related to their magnetic and catalytic properties. The presence of cobalt imparts magnetic properties, while zirconium enhances the thermal stability and oxidation resistance of the compound . The specific molecular targets and pathways involved depend on the application. For instance, in catalysis, cobalt–zirconium compounds facilitate the activation of hydrogen and other reactants, leading to efficient chemical transformations .
相似化合物的比较
Cobalt–zirconium compounds can be compared with other similar intermetallic compounds, such as cobalt–iron and cobalt–nickel alloys. Some of the key differences include:
Magnetic Properties: Cobalt–zirconium compounds exhibit higher thermal stability and oxidation resistance compared to cobalt–iron and cobalt–nickel alloys.
Catalytic Activity: The presence of zirconium enhances the catalytic activity of cobalt–zirconium compounds, making them more effective in certain reactions.
List of Similar Compounds
- Cobalt–iron (Co–Fe)
- Cobalt–nickel (Co–Ni)
- Cobalt–chromium (Co–Cr)
- Cobalt–manganese (Co–Mn)
属性
CAS 编号 |
12187-27-8 |
|---|---|
分子式 |
CoZr2 |
分子量 |
241.38 g/mol |
IUPAC 名称 |
cobalt;zirconium |
InChI |
InChI=1S/Co.2Zr |
InChI 键 |
VDTRNGYWXMPEJN-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Zr].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)

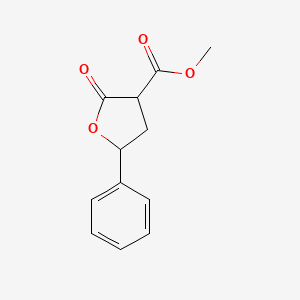

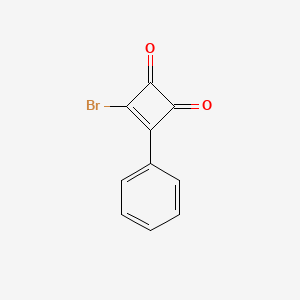
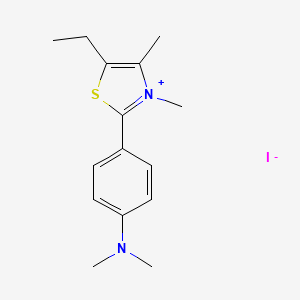
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
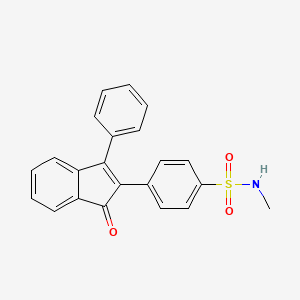
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
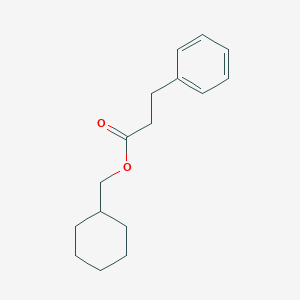

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
